![molecular formula C12H11ClN2O3 B1310292 [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1015844-49-1](/img/structure/B1310292.png)

[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

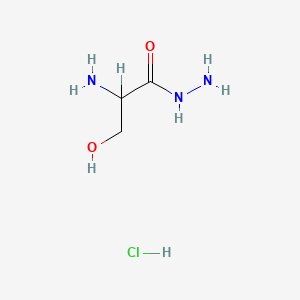

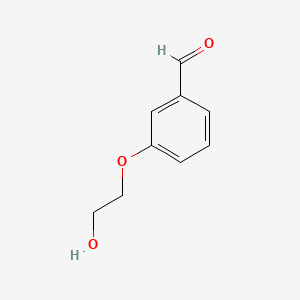

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of the acetic acid moiety suggests that this compound might have acidic properties .

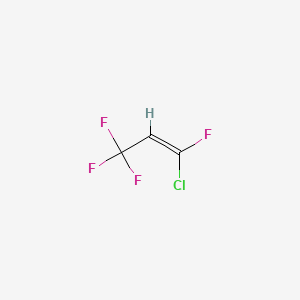

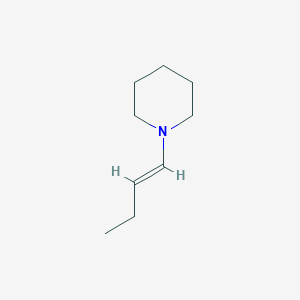

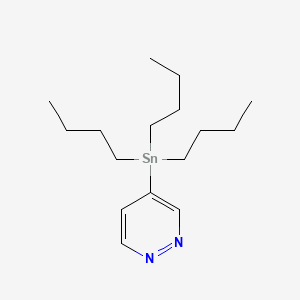

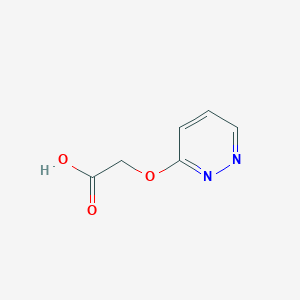

Molecular Structure Analysis

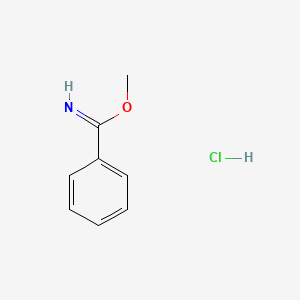

The molecular structure of this compound would be characterized by the pyrazole ring, with a hydroxy group and a methyl group attached to one of the carbon atoms, and a phenyl ring attached to one of the nitrogen atoms. The phenyl ring has a chlorine substituent. The acetic acid moiety is likely attached to the same carbon atom as the hydroxy group .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, pyrazole derivatives are stable compounds. The presence of the acetic acid moiety suggests that this compound might be soluble in polar solvents .Aplicaciones Científicas De Investigación

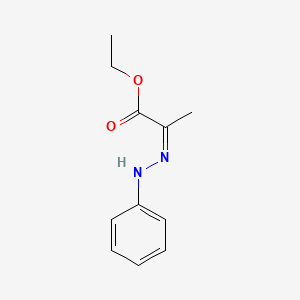

Heterocyclic Compounds Synthesis

The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one, demonstrates the compound's value as a building block for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, indicating a broad range of potential applications in material science, pharmacology, and organic chemistry due to their versatile reactivity and application in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Hexasubstituted Pyrazolines Chemistry

Research on hexasubstituted pyrazolines highlights their importance in synthesizing highly substituted cyclopropanes, hydroperoxy substituted pyrazolines, and other derivatives through thermolysis and autoxidation. These compounds show potential in various chemical transformations and could offer insights into the reactivity and applications of complex pyrazole-based chemicals in organic synthesis (Baumstark et al., 2013).

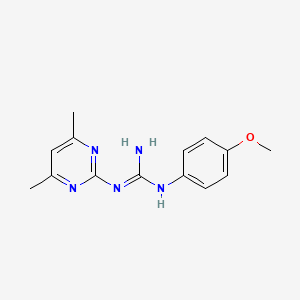

Antioxidant and Biological Activities

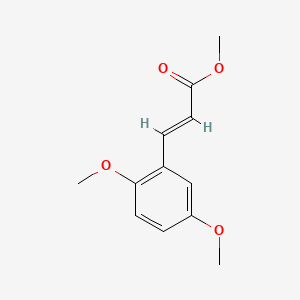

Studies on compounds like p-Coumaric acid and its derivatives demonstrate significant bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. Such research suggests that structurally related compounds, including those based on pyrazole scaffolds, could similarly exhibit a range of biological activities beneficial for developing therapeutic agents (Pei et al., 2016).

Advanced Oxidation Processes

The exploration of advanced oxidation processes (AOPs) for degrading recalcitrant compounds, such as acetaminophen, highlights the environmental applications of chemical research in treating wastewater and mitigating pollution. This indicates potential avenues for applying complex organic compounds in environmental chemistry and engineering (Qutob et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUUWJZHLMEEKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801174123 |

Source

|

| Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015844-49-1 |

Source

|

| Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.